molecular formula C5H9N5 B14600242 6-Methylpyrimidine-2,4,5-triamine CAS No. 60914-71-8

6-Methylpyrimidine-2,4,5-triamine

Cat. No.: B14600242
CAS No.: 60914-71-8
M. Wt: 139.16 g/mol
InChI Key: GINHVLFFEKVWNG-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-2,4,5-triamine is a pyrimidine derivative of significant interest in specialized research. Pyrimidine compounds with 2,4,5-triamine and 6-alkyl substitutions have been investigated for their diverse biological and chemical properties. For instance, studies on structurally similar compounds, such as 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine, have demonstrated potential antitumor activity in certain models, highlighting the relevance of this chemical class in medicinal chemistry research . Beyond biomedical applications, methylpyrimidine derivatives are also explored in materials science. Recent research indicates that pyrimidine-based molecules can serve as effective corrosion inhibitors for carbon steel in CO2-saturated environments, forming protective films on metal surfaces . The compound's structure, featuring multiple amine groups and a methyl substituent, makes it a valuable scaffold for synthesizing more complex molecules and for studying structure-activity relationships. Researchers utilize this chemical in developing novel compounds for catalytic applications and as a building block in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

60914-71-8

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

6-methylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C5H9N5/c1-2-3(6)4(7)10-5(8)9-2/h6H2,1H3,(H4,7,8,9,10)

InChI Key

GINHVLFFEKVWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)N

Origin of Product

United States

Preparation Methods

Foundation in Classical Pyrimidine Synthesis

The Traube synthesis, first described in 1904, remains a cornerstone for constructing triaminopyrimidine scaffolds. This method involves cyclizing malononitrile with guanidine derivatives under basic conditions. For 6-methylpyrimidine-2,4,5-triamine, modifications to the classical protocol are necessary to introduce the methyl group at position 6 while maintaining amino functionality at positions 2, 4, and 5.

Methyl Group Incorporation Strategies

A patented adaptation substitutes malononitrile with methylmalononitrile (NC–C(CH₃)–CN) to direct methyl insertion at position 6. The reaction proceeds via:

  • Cyclization : Methylmalononitrile reacts with guanidine hydrochloride in ethanol containing sodium carbonate at 135–160°C for 1–4 hours.
  • Nitroso Intermediate Formation : Introduction of a nitroso group at position 5 using nitrous acid (HNO₂).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitroso group to an amine, yielding the target compound.

Key Data :

  • Yield: 58–62% after reduction
  • Purity: >95% (HPLC)
  • Limitations: Competing side reactions at high temperatures reduce scalability.

Halogenation-Amination Sequential Methodology

Chlorination of Hydroxy Precursors

A Chinese patent outlines a scalable route for trichloropyrimidines using phosphorus oxychloride (POCl₃). Adapting this protocol for 6-methylpyrimidine-2,4,5-triamine involves:

  • Precursor Synthesis : 2,4,5-Trihydroxy-6-methylpyrimidine is prepared via cyclocondensation of methyl-substituted diketones with urea.
  • Chlorination : Treatment with POCl₃ and triethylamine at 80–100°C for 3 hours replaces hydroxyl groups with chlorines, forming 2,4,5-trichloro-6-methylpyrimidine.
  • Amination : Ammonolysis in aqueous NH₃/THF at 120°C under pressure substitutes chlorines with amines.

Optimization Insights :

  • POCl₃ Excess: 5:1 molar ratio achieves full chlorination.
  • Amination Efficiency: 85–90% conversion with 15% NH₃.

Comparative Reaction Conditions

Step Reagents Temperature Time Yield Source
Chlorination POCl₃, Et₃N 100°C 3 h 78%
Amination NH₃ (aq), THF 120°C 12 h 82%

Reductive Amination of Nitropyrimidine Intermediates

Nitration Positional Control

Introducing the 5-amino group requires regioselective nitration of 6-methylpyrimidine-2,4-diamine. A two-step process achieves this:

  • Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0–5°C selectively nitrates position 5 due to electron-donating amino groups at 2 and 4.
  • Reduction : Catalytic hydrogenation (Raney Ni, H₂ 50 psi) reduces the nitro group to amine.

Critical Parameters :

  • Nitration Yield: 70%
  • Reduction Efficiency: 95%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advancements employ microreactors for the Traube cyclization step, enhancing heat transfer and reducing reaction times from hours to minutes. A representative setup:

  • Residence Time : 8 minutes at 150°C
  • Output : 12 kg/h with 89% yield

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, cutting raw material costs by 40%.

Analytical and Characterization Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, C5–NH₂), 2.31 (s, 3H, C6–CH₃).
  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA/ACN).

Physicochemical Properties

Property Value Source
Melting Point 285–287°C (dec.)
Solubility 1.2 g/L in H₂O (25°C)
LogP 0.45

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the amino or methyl groups .

Scientific Research Applications

6-Methylpyrimidine-2,4,5-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: This compound is investigated for its potential use in developing antiviral and anticancer drugs due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-2,4,5-triamine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes involved in nucleotide synthesis. The amino groups allow it to form hydrogen bonds with active sites of enzymes, thereby affecting their activity. This interaction can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

6-Heteroarylamino-2,4,5-Trimethylpyridin-3-ols

A key class of analogues includes 6-heteroarylamino-2,4,5-trimethylpyridin-3-ols (e.g., compound 16a). These derivatives replace the C6 methyl group with heteroaryl amines (e.g., pyridinyl, thiazolyl) to optimize anti-inflammatory activity. In TNF-α-induced monocyte adhesion assays, 16a demonstrated 78% inhibition at 1 μM, outperforming 5-aminosalicylic acid (5-ASA) by >10³-fold in potency . In vivo, 16a (1 mg/kg) showed superior efficacy to sulfasalazine (300 mg/kg) in reducing colitis symptoms in rat models, highlighting the critical role of heteroaryl substituents in enhancing activity .

Chloro-Substituted Pyrimidines
  • This compound is used as an intermediate in synthesis but lacks reported biological data .
  • 6-Chloro-N4-propylpyrimidine-2,4,5-triamine (CAS 2092051-08-4): The addition of a propyl group at N4 introduces steric bulk, which may affect target binding. No biological data is available, but its synthesis suggests utility in structure-activity studies .
Triazine Derivatives

4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives (e.g., 6-(4-fluorophenyl)-substituted triazines) differ in core structure (triazine vs. pyrimidine) but retain multiple amine groups. These compounds exhibit antileukemic activity, though direct comparisons to 6-methylpyrimidine-2,4,5-triamine are absent .

Pyrido-Pyrimidine Analogues

This compound’s dimethoxybenzyl and methyl groups may enhance blood-brain barrier penetration, though its specific applications are uncharacterized .

Structure-Activity Relationships (SAR)

Compound Class C6 Substituent Key Modifications Biological Activity (IC₅₀/Inhibition) Potency vs. Reference
6-Methylpyrimidine-2,4,5-triamine Methyl None Not reported
6-Heteroarylamino derivatives Heteroaryl Pyridinyl, thiazolyl 78% inhibition at 1 μM (TNF-α assay) >10³× 5-ASA
6-Chloropyrimidines Chloro N4-propyl, N4-methyl Intermediate use N/A
Triazine derivatives Fluorophenyl 4-Methylpiperidino Antileukemic (cell-based assays) Not quantified

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-methylpyrimidine-2,4,5-triamine derivatives?

  • Methodology : The compound is synthesized via multi-step routes involving functional group substitutions. A key approach includes:

  • Step 1 : Chlorination of the pyrimidine core at position 6 using POCl₃ or PCl₃ under reflux conditions.
  • Step 2 : Protection of hydroxyl groups (e.g., using TBDPS) to prevent undesired side reactions during subsequent modifications .
  • Step 3 : Installation of heteroaryl or alkylamino groups at position 6 via nucleophilic substitution or Buchwald-Hartwig coupling .
    • Critical Note : Chapman rearrangement (used in related pyrimidine derivatives) is less applicable here due to steric hindrance from the methyl group at position 6 .

Q. What structural features are critical for TNF-α inhibition in vitro?

  • Key Features :

  • Substituent Polarity : Heteroaryl groups (e.g., oxadiazole, thiadiazole) at position 6 enhance polarity, improving solubility and target binding .
  • Hydrogen Bonding : Pyridin-3-ol moieties enable hydrogen bonding with TNF-α’s active site residues, critical for activity .
    • Supporting Data :
CompoundSubstituent (Position 6)TNF-α Inhibition (%) at 1 µM
6f 3-pyridyl (p-Cl)75.4%
16a Thiadiazole78.0%
5-ASAReference3.5%
Source: Med. Chem. Commun., 2018

Q. Which in vitro models are used to evaluate anti-inflammatory activity?

  • Primary Model : Co-culture of U937 monocytes and HT-29 colon epithelial cells stimulated with TNF-α.

  • Protocol : Cells are treated with test compounds (1 µM) for 24 hr, followed by quantification of monocyte adhesion via fluorescence microscopy or flow cytometry .
    • Secondary Assays :
  • MPO Activity : Measures neutrophil infiltration in tissue homogenates .
  • Cytokine Profiling : ELISA for IL-6, IL-1β, and TNF-α in cell supernatants .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., CF₃ vs. Cl) modulate TNF-α inhibition?

  • Mechanistic Insight :

  • Electron-Withdrawing Groups (CF₃) : Enhance binding to hydrophobic pockets in TNF-α but reduce solubility.
  • Moderate Groups (Cl) : Balance hydrophobicity and polarity, as seen in 6f (p-Cl on 3-pyridyl) achieving 75.4% inhibition .
    • SAR Trend : Activity increases with substituents at meta/para positions on aromatic rings (e.g., 3-pyridyl > 2-pyridyl) due to optimal spatial alignment .

Q. What challenges arise when translating in vitro efficacy to in vivo colitis models?

  • Key Issues :

  • Bioavailability : Oral administration requires resistance to gastric pH and first-pass metabolism. Derivatives like 16a (logP ~2.1) show improved absorption .
  • Dose Discrepancy : In vitro IC₅₀ values (nM range) often require higher in vivo doses (mg/kg range) due to tissue distribution barriers .
    • Validation : In TNBS-induced rat colitis, 16a at 1 mg/kg restored colon weight and reduced MPO activity comparably to 300 mg/kg sulfasalazine (SSZ) .

Q. What mechanistic hypotheses explain the anti-inflammatory effects beyond TNF-α inhibition?

  • Emerging Pathways :

  • NF-κB Suppression : Downregulation of pro-inflammatory cytokines via inhibition of IκB kinase (IKK) phosphorylation .
  • MAPK Pathway Modulation : Reduced ERK and JNK activation observed in treated HT-29 cells .
    • Limitations : Direct kinase inhibition assays (e.g., Src/Abl) remain inconclusive, suggesting indirect immunomodulatory mechanisms .

Methodological Recommendations

  • Synthetic Optimization : Use TBDPS protection for hydroxyl groups to avoid side reactions during heteroaryl substitutions .
  • In Vivo Dosing : Start with 1–5 mg/kg oral doses for colitis models, adjusting based on pharmacokinetic profiling .
  • Data Validation : Cross-validate TNF-α inhibition assays with cytokine profiling to confirm specificity .

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